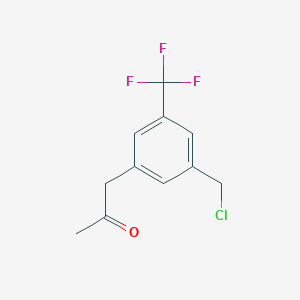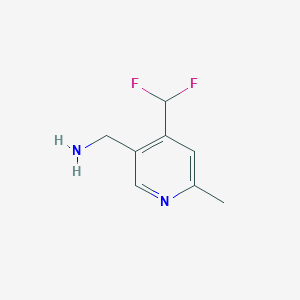
(4-(Difluoromethyl)-6-methylpyridin-3-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(Difluoromethyl)-6-methylpyridin-3-yl)methanamine is a chemical compound that has garnered significant interest in various fields of scientific research This compound features a pyridine ring substituted with a difluoromethyl group at the 4-position, a methyl group at the 6-position, and a methanamine group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Difluoromethyl)-6-methylpyridin-3-yl)methanamine typically involves the introduction of the difluoromethyl group onto a pyridine ring. One common method is the direct C-H difluoromethylation of pyridines using difluorocarbene reagents. This process can be achieved through various catalytic and non-catalytic methods, including metal-catalyzed cross-coupling reactions and radical chemistry .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing efficient and cost-effective reagents and catalysts. The choice of method depends on factors such as yield, purity, and scalability. Recent advancements in difluoromethylation techniques have streamlined access to such compounds, making them more feasible for industrial applications .
Chemical Reactions Analysis
Types of Reactions
(4-(Difluoromethyl)-6-methylpyridin-3-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of amines or alcohols.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of difluoromethylated derivatives .
Scientific Research Applications
(4-(Difluoromethyl)-6-methylpyridin-3-yl)methanamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (4-(Difluoromethyl)-6-methylpyridin-3-yl)methanamine involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds with enzymes and receptors, influencing their activity. This interaction can modulate various biological pathways, making the compound a potential candidate for drug development .
Comparison with Similar Compounds
Similar Compounds
(4-(Trifluoromethyl)-6-methylpyridin-3-yl)methanamine: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
(4-(Methyl)-6-methylpyridin-3-yl)methanamine: Lacks the fluorine atoms, resulting in different chemical properties.
Uniqueness
The presence of the difluoromethyl group in (4-(Difluoromethyl)-6-methylpyridin-3-yl)methanamine imparts unique properties, such as increased lipophilicity and metabolic stability. These characteristics make it distinct from its analogs and enhance its potential in various applications .
Properties
Molecular Formula |
C8H10F2N2 |
|---|---|
Molecular Weight |
172.18 g/mol |
IUPAC Name |
[4-(difluoromethyl)-6-methylpyridin-3-yl]methanamine |
InChI |
InChI=1S/C8H10F2N2/c1-5-2-7(8(9)10)6(3-11)4-12-5/h2,4,8H,3,11H2,1H3 |
InChI Key |
NQSMOBBTDFBCDE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=N1)CN)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


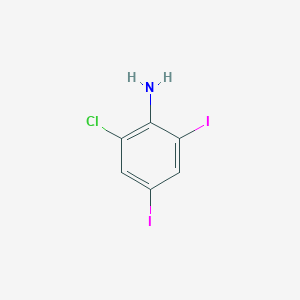
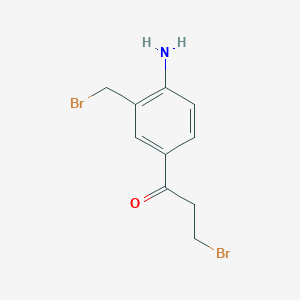
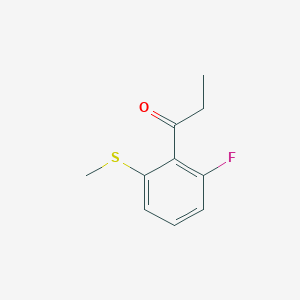
![tert-Butyl 3-amino-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate](/img/structure/B14056515.png)
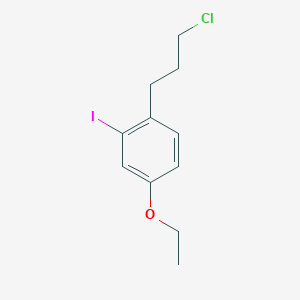
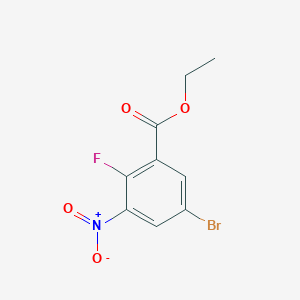
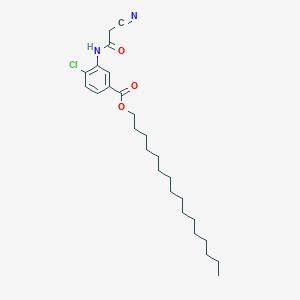
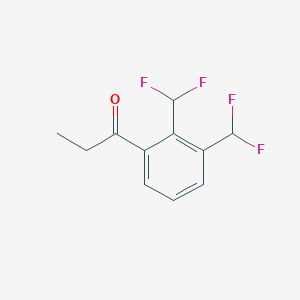

![N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1H-imidazole-1-carbothioamide](/img/structure/B14056552.png)
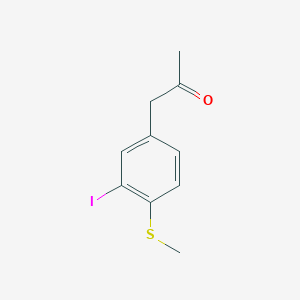

![2,6-Dimethyl-4-[[4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]phenyl]methyl]morpholine](/img/structure/B14056576.png)
